An In-depth Technical Guide to 6-Chloro-3H-1,3-benzoxazole-2-thione (CAS 22876-20-6)
An In-depth Technical Guide to 6-Chloro-3H-1,3-benzoxazole-2-thione (CAS 22876-20-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 6-Chloro-3H-1,3-benzoxazole-2-thione, a heterocyclic compound with potential applications in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
The compound with the CAS number 22876-20-6 is identified as 6-Chloro-3H-1,3-benzoxazole-2-thione . Its chemical structure consists of a benzoxazole core, which is a fused benzene and oxazole ring system, with a chlorine atom substituted at the 6th position and a thione group (C=S) at the 2nd position of the oxazole ring.
Chemical Structure:
Synonyms: 6-Chloro-2-benzoxazolethiol, 6-chlorobenzoxazole-2(3H)-thione.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Chloro-3H-1,3-benzoxazole-2-thione is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [3] |
| Molecular Weight | 185.63 g/mol | [3] |
| Appearance | Yellow to beige crystalline powder or needles | |
| Melting Point | 229-232 °C | |
| Boiling Point | 288.9 ± 42.0 °C at 760 mmHg | |
| pKa | 10.23 ± 0.20 (Predicted) | |
| Solubility | Sparingly soluble in water |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 6-Chloro-3H-1,3-benzoxazole-2-thione is outlined below, based on established methodologies.[1][4]
Reaction Scheme:
Synthesis of 6-Chloro-3H-1,3-benzoxazole-2-thione.
Experimental Procedure:
-
Preparation of the Precursor Salt: In a suitable reaction vessel, dissolve 850.0 g (5.01 mol) of 6-chlorobenzoxazolone in 1843.7 g of a 25% aqueous sodium hydroxide solution (11.52 mol). Heat the mixture to 85°C and maintain this temperature for 2 hours with continuous stirring. This results in the ring-opening of the 6-chlorobenzoxazolone to form a precursor salt solution.
-
Sulfhydrylation Cyclization Reaction: This step is ideally performed in a microchannel reactor for precise control of reaction conditions. The precursor salt solution and 389.3 g (5.11 mol) of carbon disulfide are introduced into the microreactor at a molar ratio of 1:1.02. The reaction mixture is maintained at 135°C with a residence time of 30 seconds. The system pressure is kept at 0.3 MPa using a back-pressure valve.
-
Acidification and Isolation: The reaction mixture exiting the reactor is cooled to 10°C and then introduced into a 20% dilute hydrochloric acid solution until the pH of the mixture reaches 6. The resulting precipitate is stirred at 25°C for 30 minutes.
-
Purification: The solid product is collected by centrifugation, washed, and dried to yield 6-Chloro-3H-1,3-benzoxazole-2-thione.
Biological Activity and Potential Applications
Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While specific in-depth studies on 6-Chloro-3H-1,3-benzoxazole-2-thione are limited, the benzoxazole scaffold is known to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Representative Biological Data of Related Benzoxazole Derivatives
The following table summarizes representative biological activity data for compounds structurally related to 6-Chloro-3H-1,3-benzoxazole-2-thione, illustrating the potential of this chemical class.
| Compound Class | Biological Activity | Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Benzoxazolone Derivatives | Anti-inflammatory | IL-6 Inhibition | IC₅₀ = 5.09 ± 0.88 µM (for compound 3g) | |
| Benzoxazole Derivatives | Anticancer | HCT-116 Cell Line | IC₅₀ = 24.5 µM (for a specific derivative) | |
| 6-Chloro-2-benzoxazolinone | Enzymatic Degradation | Hydrolase (CbaA) Activity | Kₘ = 0.29 mM, kcat = 8,500 s⁻¹ | [5][6][7] |
Example Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of 6-Chloro-3H-1,3-benzoxazole-2-thione against a cancer cell line.
Workflow for MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed a human cancer cell line (e.g., HCT-116) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of 6-Chloro-3H-1,3-benzoxazole-2-thione in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for another 24 hours.
-
MTT Addition: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in phosphate-buffered saline (PBS). Dilute the stock solution to a working concentration of 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[8][9]
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Metabolic Pathway of a Related Compound
While the metabolic fate of 6-Chloro-3H-1,3-benzoxazole-2-thione is not extensively documented, a study on the degradation of the structurally similar compound, 6-Chloro-2-benzoxazolinone (CDHB), by Pigmentiphaga sp. strain DL-8 provides valuable insight into a potential metabolic pathway.[5][6][7]
Metabolic degradation of 6-Chloro-2-benzoxazolinone.
Enzymatic Degradation Protocol:
The key enzyme in this pathway, a CDHB hydrolase designated as CbaA, was purified and characterized. The following protocol outlines the determination of its activity.
-
Reaction Mixture: Prepare a reaction mixture containing 2 mM 6-Chloro-2-benzoxazolinone (CDHB) in a suitable buffer (e.g., Tris-HCl, pH 9.0).
-
Enzyme Addition: Add a known amount of the purified CbaA enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 55°C for 10 minutes.
-
Colorimetric Detection: Stop the reaction and add 0.2 M potassium hexacyanoferrate(III) and 0.1 M 4-aminoantipyrene. The product of the enzymatic reaction, 2-amino-5-chlorophenol (2A5CP), reacts with 4-aminoantipyrene to form a red-colored compound.
-
Quantification: Measure the absorbance of the red product at 545 nm. The amount of 2A5CP formed is quantified using a standard curve, and the enzyme activity is calculated.[5]
This technical guide provides a foundational understanding of 6-Chloro-3H-1,3-benzoxazole-2-thione for researchers and professionals in drug development. Further investigation into its specific biological activities and mechanism of action is warranted to fully explore its therapeutic potential.
References
- 1. 6-Chloro-2-benzoxazolethiol synthesis - chemicalbook [chemicalbook.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents [patents.google.com]
- 5. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]


